molecular formula C8H11BrN2 B1520210 4-Bromo-2-isobutylpyrimidine CAS No. 1142195-71-8

4-Bromo-2-isobutylpyrimidine

Cat. No.: B1520210
CAS No.: 1142195-71-8
M. Wt: 215.09 g/mol
InChI Key: BQWPFCWSAYYGEY-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutylpyrimidine is a brominated pyrimidine derivative with the molecular formula C9H12BrN2. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-isobutylpyrimidine can be synthesized through several synthetic routes. One common method involves the bromination of 2-isobutylpyrimidine using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isobutylpyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions often involve nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield 4-bromo-2-isobutylpyrimidin-5-one.

  • Reduction: Reduction of the compound can produce 4-bromo-2-isobutylpyrimidin-5-amine.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-isobutylpyrimidine is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological processes and the development of bioactive compounds.

  • Medicine: Utilized in the design and synthesis of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

4-Bromo-2-isobutylpyrimidine is similar to other brominated pyrimidines, such as 4-bromo-2-methylpyrimidine and 4-bromo-2-ethylpyrimidine. its unique isobutyl group provides distinct chemical and biological properties that differentiate it from these compounds. The presence of the isobutyl group can influence the compound's reactivity, solubility, and binding affinity to biological targets.

Comparison with Similar Compounds

  • 4-Bromo-2-methylpyrimidine

  • 4-Bromo-2-ethylpyrimidine

  • 4-Bromo-2-propylpyrimidine

  • 4-Bromo-2-butylpyrimidine

Properties

IUPAC Name

4-bromo-2-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)5-8-10-4-3-7(9)11-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWPFCWSAYYGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278969
Record name Pyrimidine, 4-bromo-2-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142195-71-8
Record name Pyrimidine, 4-bromo-2-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142195-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-bromo-2-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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